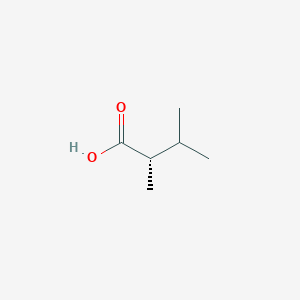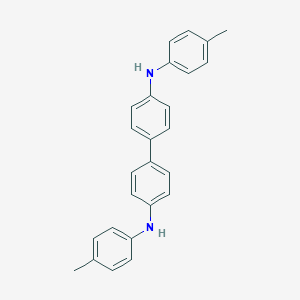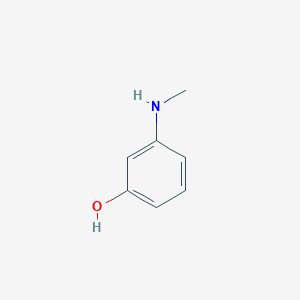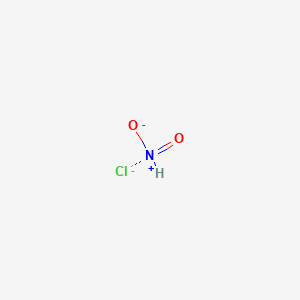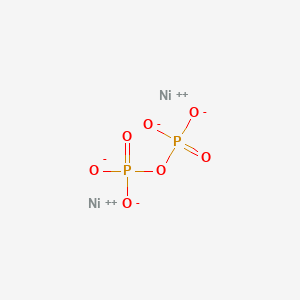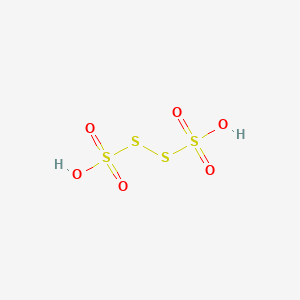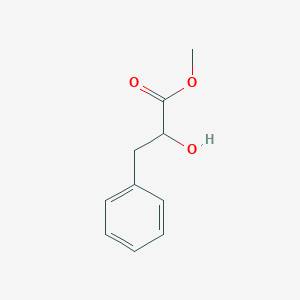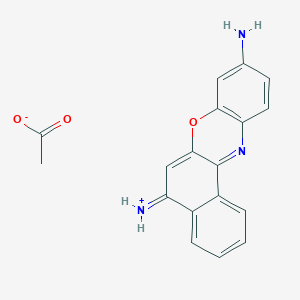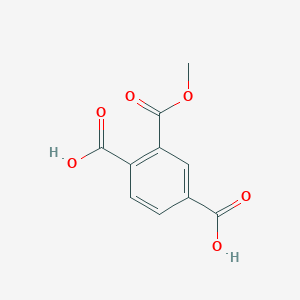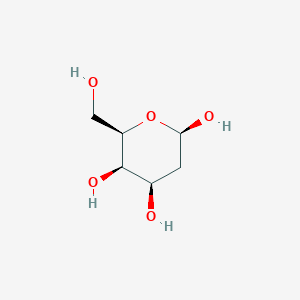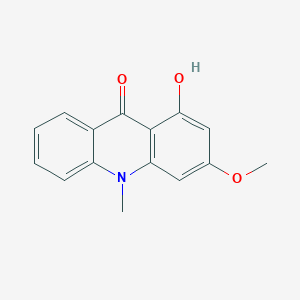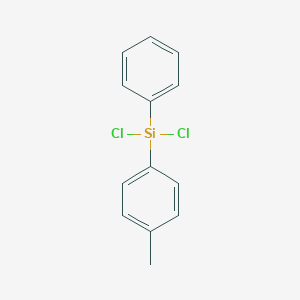
dichloro-(4-methylphenyl)-phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dichloro-(4-methylphenyl)-phenylsilane: is an organosilicon compound with the molecular formula C13H12Cl2Si . It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds. This compound is known for its reactivity due to the presence of two chlorine atoms attached to the silicon atom, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of dichloro-(4-methylphenyl)-phenylsilane typically involves the reaction of 4-methylphenylmagnesium bromide with phenyltrichlorosilane . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically stirred at room temperature for several hours, followed by the addition of a suitable solvent such as diethyl ether or tetrahydrofuran . The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated systems for monitoring and controlling reaction parameters can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: dichloro-(4-methylphenyl)-phenylsilane can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. For example, it can react with to form .
Hydrolysis: The compound reacts readily with water or moisture to form and .
Reduction: It can be reduced to form with the help of reducing agents such as .
Common Reagents and Conditions:
Alcohols: for substitution reactions.
Water: or for hydrolysis.
Lithium aluminum hydride: for reduction.
Major Products Formed:
Alkoxysilanes: from substitution reactions.
Siloxanes: and from hydrolysis.
Silanes: from reduction reactions.
Aplicaciones Científicas De Investigación
Chemistry: dichloro-(4-methylphenyl)-phenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties, such as silicone polymers and resins .
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: In the industrial sector, this compound is used in the production of silicone-based adhesives , sealants , and coatings . It is also utilized in the manufacture of electronic components and optical devices .
Mecanismo De Acción
The mechanism of action of dichloro-(4-methylphenyl)-phenylsilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis, leading to the formation of silanol groups, which can further condense to form siloxane linkages. This reactivity is harnessed in various applications, such as surface modification and polymer synthesis.
Comparación Con Compuestos Similares
- Silane, dichloromethylphenyl-
- Silane, dichlorodiphenyl-
- Silane, dichloromethyl(4-methylphenyl)-
Comparison: dichloro-(4-methylphenyl)-phenylsilane is unique due to the presence of both a phenyl group and a 4-methylphenyl group attached to the silicon atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the 4-methylphenyl group can influence the steric and electronic environment around the silicon atom, affecting its reactivity in substitution and hydrolysis reactions.
Propiedades
Número CAS |
13788-41-5 |
|---|---|
Fórmula molecular |
C13H12Cl2Si |
Peso molecular |
267.22 g/mol |
Nombre IUPAC |
dichloro-(4-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C13H12Cl2Si/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
BRDSOJFKQHFNOA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
| 13788-41-5 | |
Sinónimos |
Dichloro(phenyl)(4-methylphenyl)silane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


